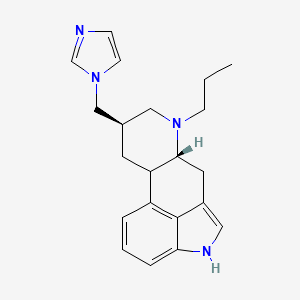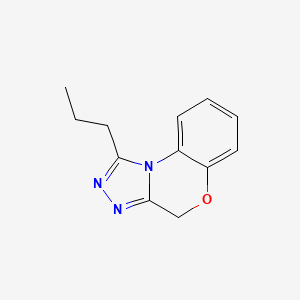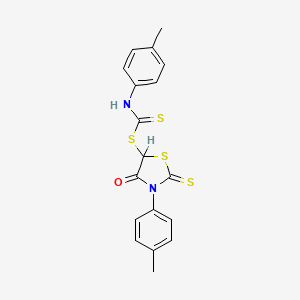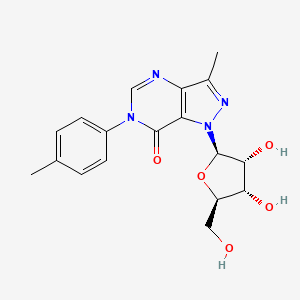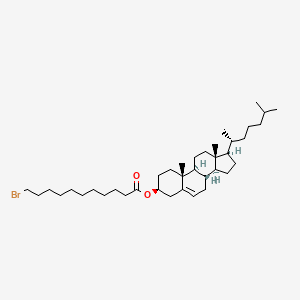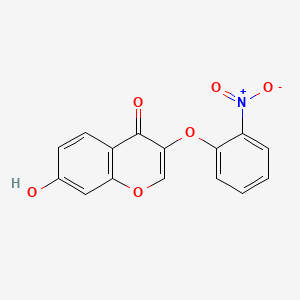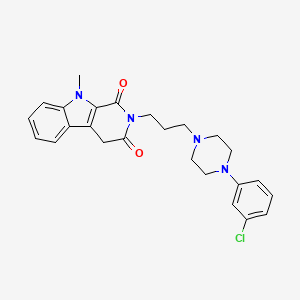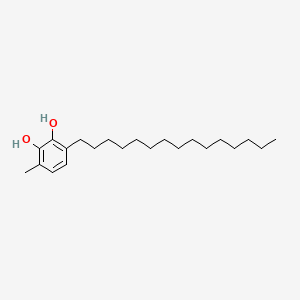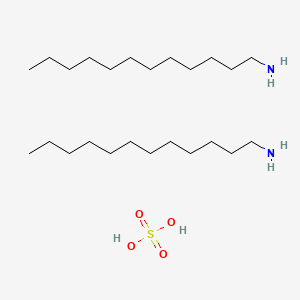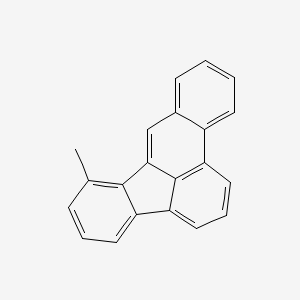
7-Methylbenzo(b)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylbenzo(b)fluoranthene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benzo(b)fluoranthene, characterized by the presence of a methyl group at the 7th position of the molecular structure. The molecular formula of this compound is C21H14, and it has a molecular weight of 266.34 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo(b)fluoranthene can be achieved through several methods. One common approach involves the intramolecular arylation of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium catalyst in dimethylacetamide (DMA) at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, which also produces this compound along with minor amounts of 9-phenylphenanthrene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, can introduce halogen or nitro groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated and nitrated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-Methylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It primarily targets DNA, causing mutations through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects . The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in its metabolic activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(b)fluoranthene: The parent compound without the methyl group.
Benzo(a)pyrene: Another PAH with similar structure and properties.
Benzo(k)fluoranthene: A structural isomer with different substitution pattern.
Uniqueness
7-Methylbenzo(b)fluoranthene is unique due to the presence of the methyl group at the 7th position, which influences its chemical reactivity and biological activity. This structural modification can alter its interaction with biological targets and its overall physicochemical properties, making it distinct from other similar PAHs .
Propriétés
Numéro CAS |
95741-52-9 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
17-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-9-17-18-11-5-10-16-15-8-3-2-7-14(15)12-19(20(13)17)21(16)18/h2-12H,1H3 |
Clé InChI |
VKNFQQJYRZDPGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=CC=CC4=C3C2=CC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




